molecular formula C7H6ClFO2 B1463650 2-Chloro-6-fluoro-3-methoxyphenol CAS No. 1017777-60-4

2-Chloro-6-fluoro-3-methoxyphenol

Cat. No. B1463650
CAS RN: 1017777-60-4
M. Wt: 176.57 g/mol
InChI Key: YJSDVAWUSTVUQS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-fluoro-3-methoxyphenol is 1S/C7H6ClFO2/c1-11-5-3-2-4 (9)7 (10)6 (5)8/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-methoxyphenol is a solid at room temperature . It has a molecular weight of 176.57 . The predicted boiling point is 240.9±35.0 °C, and the predicted density is 1.379±0.06 g/cm3 .

Scientific Research Applications

Microwave-assisted Synthesis

Microwave-assisted synthesis techniques offer efficient pathways for creating complex molecules, including fluorinated compounds similar to "2-Chloro-6-fluoro-3-methoxyphenol" (Dischino et al., 2003). These methods are pivotal in reducing synthesis time and enhancing yield, which is critical for pharmaceutical and material science applications.

Polymer Science Applications

Novel copolymers incorporating halogenated phenyl compounds demonstrate the utility of such molecules in creating materials with specific physical properties. The synthesis and characterization of various halogen ring-disubstituted propenoates show potential applications in developing new polymeric materials (Savittieri et al., 2022). These copolymers, characterized by different thermal and structural properties, highlight the importance of halogenated compounds in designing new materials.

Chemical Characterization and Molecular Analysis

Characterization studies, such as XRD, FT–IR, and UV, along with computational analysis like Hirshfeld surface analysis and DFT, provide deep insights into the molecular structure and properties of halogenated phenols. Such detailed characterizations are essential for understanding the behavior of these compounds in various applications, ranging from material science to bioactive molecule development (Demircioğlu et al., 2018).

Photophysical Properties and Applications

The study of photophysical properties of halogenated phenols, including their potential as photoconductive materials, is another intriguing area of research. Enzymatically synthesized poly(4-fluoro-2-methoxyphenol) demonstrates the application of these compounds in photoelectronic devices, showcasing their role in developing eco-friendly and efficient photoconductive materials (Zaragoza-Gasca et al., 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-chloro-6-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSDVAWUSTVUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674003
Record name 2-Chloro-6-fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017777-60-4
Record name 2-Chloro-6-fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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